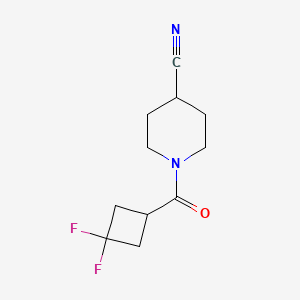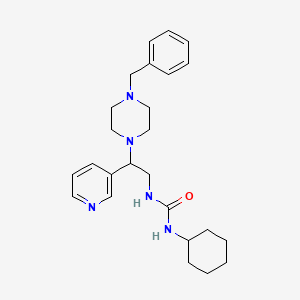
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF3N5 and its molecular weight is 339.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Synthesis
An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation. This process allows for the creation of analogs with various substituents at the 3-position, highlighting the versatility of the compound in organic synthesis (Reichelt et al., 2010).
Coordination-Driven Self-Assembly
The compound plays a key role in coordination-driven self-assembly, forming complex structures with metals. For instance, its interaction with Pd(II) acceptors leads to the formation of self-assembled macrocycles and molecular cubic cages. This application is significant in creating structures with potential for hosting reactions or storing molecules (Howlader et al., 2015).
Synthesis of Derivatives
It's involved in the synthesis of various derivatives, which are key in further chemical studies and applications. For example, the creation of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process from 2-cyanopridine demonstrates its utility in producing new chemical entities (Lin Bi-hui, 2010).
Catalysis
The compound is used in catalytic processes, such as in Suzuki-Miyaura reactions. This involves the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, showcasing the compound's role in facilitating important chemical reactions (Amadio et al., 2012).
Drug Delivery
Though not directly related to drug use or dosage, the compound's derivatives have been studied for their potential in drug delivery systems. For example, encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the compound's potential in biomedical applications (Mattsson et al., 2010).
Surface Activity and Antibacterial Properties
Derivatives of 1,2,4-triazole, which can be synthesized from compounds similar to 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine, show potential as surface-active agents and have antibacterial properties. This highlights the compound's role in producing materials with practical applications in various industries (El-Sayed, 2006).
Synthesis of Luminescent Compounds
The compound is instrumental in the synthesis of luminescent materials. For example, its interaction with lanthanide ions leads to the formation of luminescent metallogels, which are of interest in materials science for their unique optical properties (McCarney et al., 2015).
Propiedades
IUPAC Name |
3-chloro-2-[pyridin-2-yl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5/c15-9-5-8(14(16,17)18)6-20-12(9)11(13-21-7-22-23-13)10-3-1-2-4-19-10/h1-7,11H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGLTZVOBWDJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)
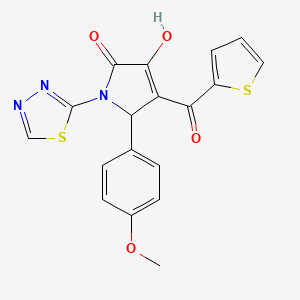
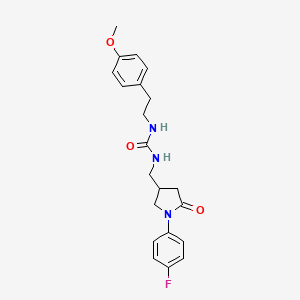
![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)

![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)
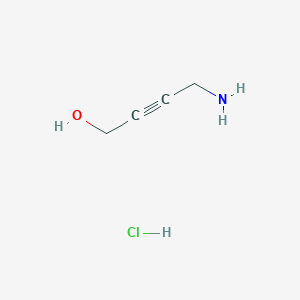
![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
